

Spectroscopic comparison of 2-ethyl vs. 2-propyl-1H-imidazole-4-carboxylic acid

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Compound of Interest

Compound Name: 2-Ethyl-1H-imidazole-4-carboxylic acid

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A Spectroscopic Showdown: 2-ethyl vs. 2-propyl-1H-imidazole-4-carboxylic acid

In the landscape of pharmaceutical research and development, the detailed characterization of small molecules is paramount. This guide offers a comparative spectroscopic analysis of two closely related imidazole derivatives: **2-ethyl-1H-imidazole-4-carboxylic acid** and 2-propyl-1H-imidazole-4-carboxylic acid. Given the limited availability of direct experimental spectra for these specific compounds, this comparison relies on predicted data, supported by established spectroscopic principles of analogous structures.

This document is intended for researchers, scientists, and drug development professionals, providing a foundational spectroscopic framework for these compounds, crucial for their identification, characterization, and application in further studies.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-ethyl-1H-imidazole-4-carboxylic acid** and 2-propyl-1H-imidazole-4-carboxylic acid. These predictions are derived from established chemical shift and fragmentation principles.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Assignment	2-ethyl-1H-imidazole-4-carboxylic acid	2-propyl-1H-imidazole-4-carboxylic acid
Chemical Shift (δ , ppm)	Multiplicity	
-COOH	~12.5	br s
Imidazole N-H	~12.0	br s
Imidazole C5-H	~7.6	s
-CH ₂ - (α to imidazole)	~2.8	q
-CH ₃ (ethyl)	~1.2	t
-CH ₂ - (propyl)	-	-
-CH ₃ (propyl)	-	-

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Assignment	2-ethyl-1H-imidazole-4-carboxylic acid	2-propyl-1H-imidazole-4-carboxylic acid
Chemical Shift (δ , ppm)	Chemical Shift (δ , ppm)	
-COOH	~165	~165
Imidazole C2	~152	~154
Imidazole C4	~138	~138
Imidazole C5	~118	~118
-CH ₂ - (α to imidazole)	~21	~28
-CH ₃ (ethyl)	~12	-
-CH ₂ - (propyl)	-	~20
-CH ₃ (propyl)	-	~14

Table 3: Predicted IR Spectroscopy Data

Assignment	Vibrational Frequency (cm ⁻¹)
O-H stretch (carboxylic acid)	3300-2500 (broad)
N-H stretch (imidazole)	3200-2500 (broad, often overlapping with O-H)
C-H stretch (alkyl)	2975-2850
C=O stretch (carboxylic acid)	1720-1680
C=N and C=C stretch (imidazole ring)	1600-1450
C-O stretch (carboxylic acid)	1320-1210

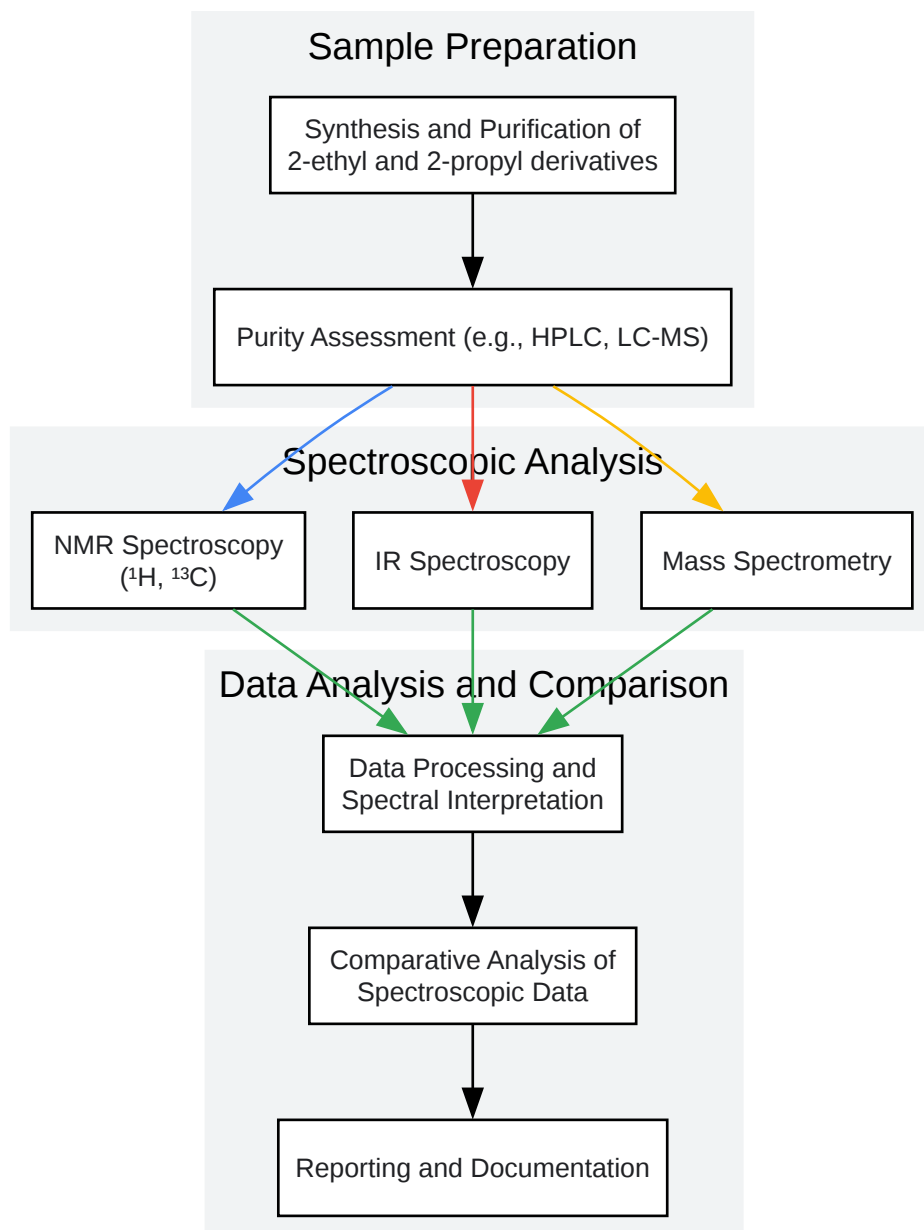
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - Positive Mode)

Compound	Molecular Formula	Molecular Weight	Predicted [M+H] ⁺ (m/z)
2-ethyl-1H-imidazole-4-carboxylic acid	C ₆ H ₈ N ₂ O ₂	140.14 g/mol	141.06
2-propyl-1H-imidazole-4-carboxylic acid	C ₇ H ₁₀ N ₂ O ₂	154.17 g/mol	155.08

Experimental Workflow

The general workflow for a comparative spectroscopic analysis of these compounds is outlined below.

General Workflow for Spectroscopic Comparison



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Caption: General workflow for spectroscopic characterization.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Instrumentation:** A 400 MHz (for ^1H) and 100 MHz (for ^{13}C) NMR spectrometer.
- **Sample Preparation:** Approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d_6). Tetramethylsilane (TMS) is used as an internal standard ($\delta = 0.00$ ppm).
- **^1H NMR Acquisition:** Spectra are typically acquired with a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For a good signal-to-noise ratio, 16-32 scans are accumulated.
- **^{13}C NMR Acquisition:** Spectra are acquired with a spectral width of 240 ppm, using a proton-decoupling pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024-4096) are typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- **Sample Preparation:** A small amount of the solid sample is placed directly onto the ATR crystal.
- **Acquisition:** The spectrum is recorded from 4000 to 400 cm^{-1} . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

Mass Spectrometry (MS)

- **Instrumentation:** A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
- **Sample Preparation:** The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
- **Acquisition:** The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. Mass spectra are acquired in positive ion

mode over a mass-to-charge (m/z) range of 50-500.

This guide provides a foundational spectroscopic comparison of 2-ethyl- and 2-propyl-1H-imidazole-4-carboxylic acid based on predicted data. Experimental validation is necessary to confirm these predictions and to fully elucidate the spectroscopic properties of these compounds.

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